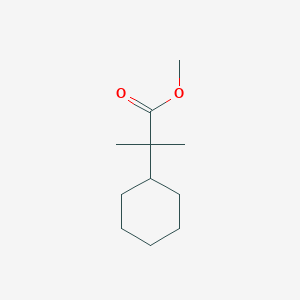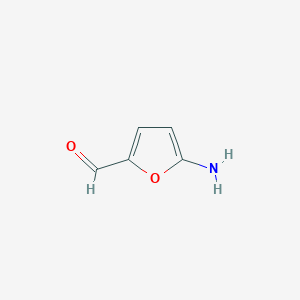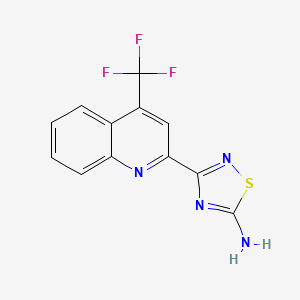
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline ring structure and have well-known medicinal properties.
Thiadiazole derivatives: Compounds like 1,3,4-thiadiazole have similar ring structures and are used in various applications.
Uniqueness
3-(4-(Trifluoromethyl)quinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the quinoline and thiadiazole rings, as well as the trifluoromethyl group. This combination of structural features gives it distinct chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C12H7F3N4S |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)quinolin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)7-5-9(10-18-11(16)20-19-10)17-8-4-2-1-3-6(7)8/h1-5H,(H2,16,18,19) |
Clé InChI |
BZYYDMALPUXJAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NSC(=N3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


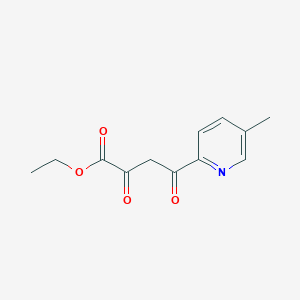


![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
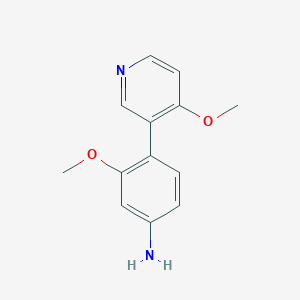

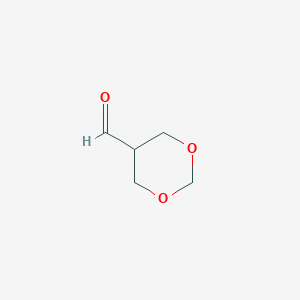
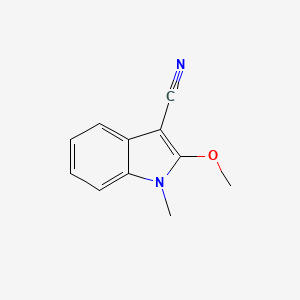


![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)
